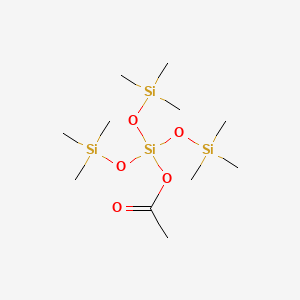
TRIS(TRIMETHYLSILOXY)SILANOL
描述
TRIS(TRIMETHYLSILOXY)SILANOL is a silicon-based compound with the molecular formula C9H28O4Si4. It is known for its unique structural properties, which include a trisiloxane backbone with hexamethyl and trimethylsilyl groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(TRIMETHYLSILOXY)SILANOL typically involves the reaction of hexamethylcyclotrisiloxane with trimethylsilyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
TRIS(TRIMETHYLSILOXY)SILANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature (0-25°C).
Substitution: Alkyl halides, amines; reaction conditionsorganic solvent, room temperature to 100°C.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various functionalized siloxane derivatives.
科学研究应用
TRIS(TRIMETHYLSILOXY)SILANOL has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced silicon-based materials and polymers. It is also employed in surface modification and as a cross-linking agent in silicone elastomers.
Biology: Utilized in the development of biocompatible materials for medical implants and drug delivery systems. Its stability and low toxicity make it suitable for biological applications.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants. Its hydrophobic properties make it valuable in water-repellent treatments for textiles and surfaces.
作用机制
The mechanism of action of TRIS(TRIMETHYLSILOXY)SILANOL involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable bonds with other molecules, facilitating its incorporation into complex structures. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling and function. The trimethylsilyl and hexamethyl groups contribute to its hydrophobicity, enhancing its ability to penetrate lipid membranes and interact with hydrophobic regions of proteins.
相似化合物的比较
Similar Compounds
Hexamethyldisiloxane: A simpler siloxane compound with two silicon atoms and six methyl groups.
Octamethylcyclotetrasiloxane: A cyclic siloxane with four silicon atoms and eight methyl groups.
Trimethylsilanol: A silanol compound with one silicon atom and three methyl groups.
Uniqueness
TRIS(TRIMETHYLSILOXY)SILANOL is unique due to its trisiloxane backbone, which provides enhanced stability and reactivity compared to simpler siloxanes. The presence of both hexamethyl and trimethylsilyl groups further distinguishes it from other compounds, offering a combination of hydrophobicity and reactivity that is valuable in various applications.
属性
CAS 编号 |
74098-43-4 |
|---|---|
分子式 |
C11H30O5Si4 |
分子量 |
354.69 g/mol |
IUPAC 名称 |
tris(trimethylsilyloxy)silyl acetate |
InChI |
InChI=1S/C11H30O5Si4/c1-11(12)13-20(14-17(2,3)4,15-18(5,6)7)16-19(8,9)10/h1-10H3 |
InChI 键 |
LWWKLKSYKPNLMG-UHFFFAOYSA-N |
SMILES |
CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Key on ui other cas no. |
74098-43-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














